

Spectroscopic Profile of Bromocyclooctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Bromocyclooctane	
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This technical guide provides a comprehensive overview of the key spectroscopic data for **bromocyclooctane** (C8H15Br), a valuable building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Quantitative Spectroscopic Data

The following tables summarize the essential quantitative data obtained from the spectroscopic analysis of **bromocyclooctane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data



Signal Assignment	Chemical Shift (δ) ppm
A (CH-Br)	4.423
B (CH ₂)	2.230
C (CH ₂)	2.141
D (CH ₂)	1.750
E (CH ₂)	1.64 - 1.53
F (CH ₂)	1.50

Note: Due to the conformational flexibility of the cyclooctane ring, the signals for the methylene protons (B-F) are complex and may overlap.

¹³C NMR (Carbon-13 NMR) Data

No experimental ¹³C NMR data for **bromocyclooctane** was found in the searched databases. The following are estimated chemical shifts based on the analysis of similar cycloalkanes and the known substituent effects of bromine.

Carbon Atom	Estimated Chemical Shift (δ) ppm
C-Br	55 - 65
C ₂ /C ₈	35 - 45
C ₃ /C ₇	25 - 35
C4/C6	20 - 30
C ₅	20 - 30

Infrared (IR) Spectroscopy



Wavenumber (cm ⁻¹)	Vibration Type	Intensity
2920 - 2850	C-H stretch (alkane)	Strong
1465 - 1445	C-H bend (methylene)	Medium
700 - 500	C-Br stretch	Strong

Mass Spectrometry (MS)

The mass spectrum of **bromocyclooctane** is characterized by the presence of two molecular ion peaks of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

m/z	Relative Intensity	Putative Fragment
192/194	Low	[C ₈ H ₁₅ Br] ⁺ (Molecular Ion, M ⁺)
113	Moderate	[C ₈ H ₁₅] ⁺ (Loss of Br)
69	High	[C5H9] ⁺
41	High	[C₃H₅] ⁺

Experimental Protocols

The following sections detail the generalized experimental procedures for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of **bromocyclooctane**.

Methodology:

• Sample Preparation: A sample of **bromocyclooctane** (typically 5-25 mg for ¹H NMR, and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent



(e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
- Data Acquisition:
 - The spectrometer is tuned to the appropriate frequency for ¹H or ¹³C nuclei.
 - The magnetic field is shimmed to achieve homogeneity.
 - For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).
 Typically, 8 to 16 scans are acquired.
 - For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.
- Data Processing: The acquired FID is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **bromocyclooctane**, particularly the C-Br and C-H bonds.

Methodology:

- Sample Preparation: As bromocyclooctane is a liquid at room temperature, a neat spectrum can be obtained. A drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the clean salt plates is recorded.



- The sample is placed in the spectrometer's sample holder.
- The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Usually, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of bromocyclooctane.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **bromocyclooctane** to confirm its elemental composition and structure.

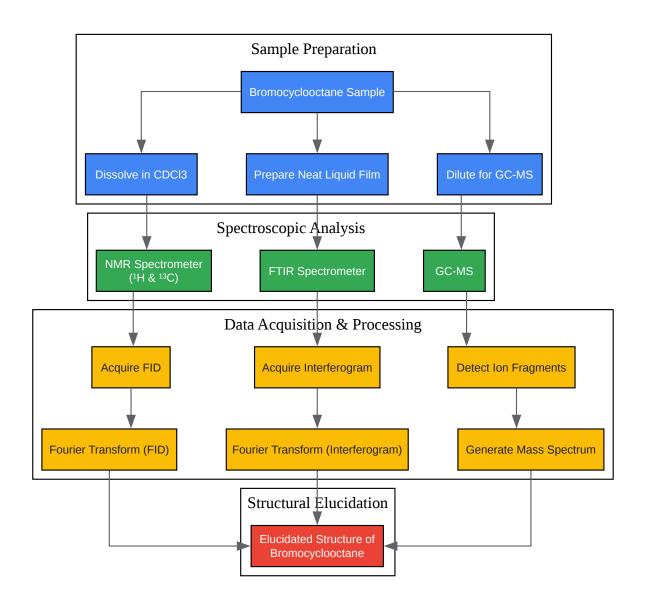
Methodology:

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas
 Chromatography (GC-MS) for volatile compounds like bromocyclooctane. A dilute solution
 of bromocyclooctane in a volatile solvent (e.g., dichloromethane or hexane) is injected into
 the GC. The GC separates the compound from any impurities before it enters the mass
 spectrometer.
- Ionization: Electron Impact (EI) ionization is commonly used. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Processing: A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound such as **bromocyclooctane**.





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Caption: Workflow for the spectroscopic characterization of **bromocyclooctane**.

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